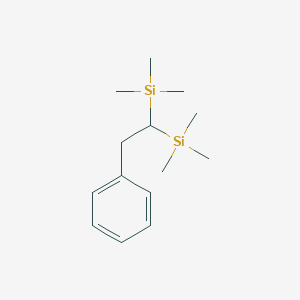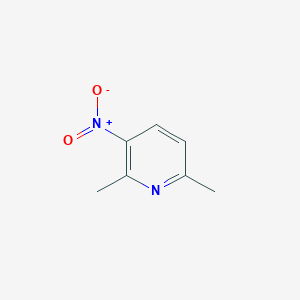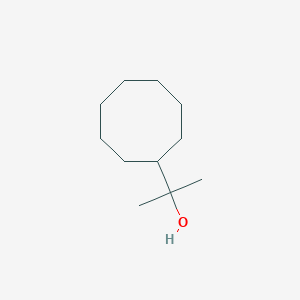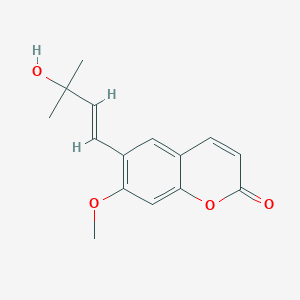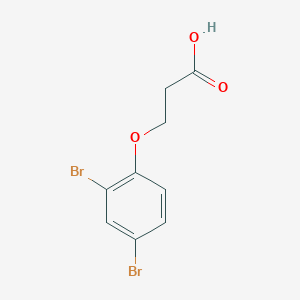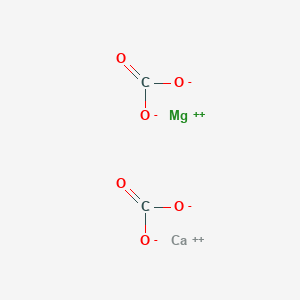
Dolomite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is composed of 60% calcium carbonate and 40% magnesium carbonate . This compound is commonly found in sedimentary rocks and is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dolomite can be synthesized through the carbonization process, where precise control of the carbonization temperature is essential. The reaction involves the formation of magnesium bicarbonate (Mg(HCO₃)₂) under controlled conditions . Another method involves vacuum carbothermal reduction of calcined this compound, which significantly reduces the initial reduction temperature .
Industrial Production Methods
Industrial production of calcium magnesium dicarbonate often involves the use of this compound ore. The ore is calcined to produce magnesium oxide and calcium oxide, which are then subjected to carbonization to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dolomite undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for carbonates but can occur under specific conditions.
Substitution: The carbonate ions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving calcium magnesium dicarbonate include hydrochloric acid, which reacts with the compound to form carbon dioxide, calcium chloride, and magnesium chloride .
Major Products Formed
The major products formed from these reactions include carbon dioxide, calcium chloride, and magnesium chloride .
Wissenschaftliche Forschungsanwendungen
Dolomite has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of calcium magnesium dicarbonate involves its reaction with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thereby neutralizing excess stomach acid . This neutralization process helps in relieving symptoms of heartburn and indigestion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Carbonate (CaCO₃): Used as an antacid and in the production of lime.
Magnesium Carbonate (MgCO₃): Used as an antacid and in the production of magnesium oxide.
Uniqueness
Dolomite is unique due to its dual composition of calcium and magnesium carbonates, which provides a balanced source of both minerals. This makes it particularly useful in applications where both calcium and magnesium are required .
Eigenschaften
CAS-Nummer |
16389-88-1 |
|---|---|
Molekularformel |
CH2CaMgO3 |
Molekulargewicht |
126.41 g/mol |
IUPAC-Name |
calcium;magnesium;dicarbonate |
InChI |
InChI=1S/CH2O3.Ca.Mg/c2-1(3)4;;/h(H2,2,3,4);; |
InChI-Schlüssel |
ADIXYOBIQIMPEH-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Mg+2].[Ca+2] |
Kanonische SMILES |
C(=O)(O)O.[Mg].[Ca] |
Key on ui other cas no. |
16389-88-1 60937-55-5 7000-29-5 |
Physikalische Beschreibung |
DryPowder; Liquid; PelletsLargeCrystals |
Synonyme |
calcium magnesium carbonate calcium magnesium dicarbonate CaMg(CO(3))(2) dolomite |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)


